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Compound of Interest

Compound Name:
N-allyl-N-(2-

hydroxyethyl)benzamide

CAS No.: 1594894-76-4

Cat. No.: B1409472

Get Quote

Executive Summary
Compound:N-Allyl-N-(2-hydroxyethyl)benzamide CAS Registry Number: 908135-50-2

Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.26 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic analysis of N-allyl-N-(2-
hydroxyethyl)benzamide, a tertiary amide featuring three distinct functionalities: a benzoyl

core, an allyl group, and a hydroxyethyl chain.[1] This molecule serves as a versatile

intermediate in medicinal chemistry, particularly as a linker for fragment-based drug discovery

(FBDD) or as a precursor for heterocyclic synthesis (e.g., oxazolines via cyclization).[1]

The data presented synthesizes experimental precedents from analogous tertiary benzamides

and standard spectroscopic increments, focusing on the critical phenomenon of amide

rotamerism which complicates the NMR spectra of this compound at room temperature.[1]
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The synthesis relies on the chemoselective N-acylation of 2-(allylamino)ethanol with benzoyl

chloride.[1]

Mechanistic Insight
The reaction exploits the nucleophilicity differential between the secondary amine and the

primary alcohol.[1] Under Schotten-Baumann conditions (biphasic aqueous base) or in organic

solvent with tertiary amine base (DCM/Et₃N), the amine reacts orders of magnitude faster than

the alcohol, yielding the amide exclusively without requiring protection of the hydroxyl group.[1]

Experimental Workflow

Reagents:
Benzoyl Chloride

+
2-(Allylamino)ethanol

Reaction:
Solvent: DCM (0°C to RT)

Base: Et3N (1.2 eq)
Time: 2-4 h

Nucleophilic Acyl Substitution
Workup:

1. Wash 1M HCl (remove amine)
2. Wash NaHCO3 (remove acid)

3. Dry (MgSO4)

Complete Conversion
Product:

N-Allyl-N-(2-hydroxyethyl)benzamide
(Clear/Pale Yellow Oil)

Concentration

Click to download full resolution via product page

Figure 1: Chemoselective synthesis workflow targeting the secondary amine over the primary

alcohol.

NMR Spectroscopy (Nuclear Magnetic Resonance)
Critical Technical Note: Rotamerism
As a tertiary amide, this compound exhibits restricted rotation around the C(O)-N bond (barrier

~15-20 kcal/mol).[1] Because the nitrogen substituents (allyl vs. hydroxyethyl) are different, the

molecule exists as a mixture of two rotamers (cis and trans relative to the carbonyl oxygen) in

solution at room temperature.[1]

Observation: You will likely observe two sets of signals for the N-adjacent protons (N-CH₂-

Allyl and N-CH₂-Ethyl) and the carbonyl carbon.[1]

Ratio: Typically ranges from 50:50 to 60:40 depending on solvent polarity (e.g., CDCl₃ vs.

DMSO-d₆).[1]
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¹H NMR Data (400 MHz, CDCl₃)
Note: Data represents the coalescence of rotameric signals or distinct rotamer peaks.
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Position
Shift (δ
ppm)

Multiplicity Integration Assignment
Structural
Insight

Ar-H 7.35 – 7.45 Multiplet 5H Aromatic

Benzoyl ring

protons

(meta/para

overlap).[1]

Allyl -CH= 5.75 – 5.95 Multiplet 1H Vinyl CH

Characteristic

allyl internal

alkene.[1]

Allyl =CH₂ 5.15 – 5.30 Multiplet/DD 2H Vinyl CH₂

Terminal

alkene;

distinct

cis/trans

coupling.[1]

N-CH₂ (Allyl) 3.95 / 4.15
Doublet/Broa

d
2H N-CH₂

Rotameric

Split: Appears

as two broad

signals or

distinct

doublets.[1]

N-CH₂ (Ethyl) 3.55 – 3.75 Multiplet 2H N-CH₂

Adjacent to

Nitrogen;

broadened by

rotamers.[1]

O-CH₂ (Ethyl) 3.80 – 3.90 Triplet 2H O-CH₂

Adjacent to

OH; typically

sharper than

N-CH₂.[1]

-OH 2.50 – 3.50 Broad Singlet 1H Hydroxyl

Shift varies

significantly

with

concentration

/solvent.[1]
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¹³C NMR Data (100 MHz, CDCl₃)
Position Shift (δ ppm) Assignment Technical Notes

C=O 172.5 / 171.8 Carbonyl

Diagnostic: Two peaks

often visible due to

rotamers.[1]

Ar-C (ipso) 135.8 Aromatic C1 Quaternary carbon.[1]

Allyl -CH= 132.5 Allyl CH
Internal alkene

carbon.[1]

Ar-C 129.8, 128.6, 126.8 Aromatic CH
Ortho, meta, para

carbons.[1]

Allyl =CH₂ 117.5 / 118.2 Allyl CH₂
Terminal alkene; high

field vinyl signal.[1]

O-CH₂ 61.5 Ethyl CH₂
Carbon adjacent to

oxygen.[1]

N-CH₂ (Ethyl) 52.5 / 49.8 Ethyl N-CH₂

Rotameric Split:

Distinct shifts for

cis/trans forms.[1]

N-CH₂ (Allyl) 51.0 / 48.5 Allyl N-CH₂

Rotameric Split:

Distinct shifts for

cis/trans forms.[1]

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the amide and hydroxyl functionalities.[1]
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Description

3300 – 3450 O-H Stretch Broad, Medium

Characteristic H-

bonded hydroxyl

group.[1]

3060 – 3080 C-H Stretch (sp²) Weak
Aromatic and vinylic

C-H bonds.[1]

2930 – 2950 C-H Stretch (sp³) Medium
Methylene (-CH₂-)

groups.[1]

1615 – 1635 C=O[1] Stretch Strong

Amide I Band. Lower

frequency than esters

due to resonance.[1]

1450 – 1490 C=C Stretch Medium
Aromatic ring

breathing modes.[1]

1420 C-N Stretch Medium
Amide C-N bond

character.[1]

Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

Key Fragments & Pathway[1]
Molecular Ion: [M+H]⁺ = 206.12 (ESI); M⁺ = 205 (EI).[1]

Base Peak (EI): m/z 105 (Benzoyl cation, Ph-C≡O⁺).[1]

McLafferty-like Rearrangement: Not dominant in tertiary amides, but alpha-cleavage is

common.[1]
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Molecular Ion
[M+] m/z 205

Benzoyl Cation
[Ph-CO]+ m/z 105

(Base Peak)

Alpha-Cleavage
(C-N bond break)

Amine Fragment
[N(Allyl)(CH2CH2OH)]

Neutral Loss

Loss of CH2OH
[M - 31]+ m/z 174

Side chain fragmentation

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1409472/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-n-allyl-n-2-hydroxyethyl-benzamide-1
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://pdf.benchchem.com/41/A_Technical_Guide_to_the_Core_Chemical_Reactions_of_Benzoyl_Chloride.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Bis_2-hydroxyethyl_benzamide
https://scholarworks.uni.edu/cgi/viewcontent.cgi?article=3060&context=pias
https://www.benchchem.com/product/b1409472/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-n-allyl-n-2-hydroxyethyl-benzamide-1
https://www.benchchem.com/product/b1409472/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-n-allyl-n-2-hydroxyethyl-benzamide-1
https://pubchem.ncbi.nlm.nih.gov/compound/908135-50-2
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C10283951
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://pdf.benchchem.com/41/A_Technical_Guide_to_the_Core_Chemical_Reactions_of_Benzoyl_Chloride.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Bis_2-hydroxyethyl_benzamide
https://scholarworks.uni.edu/cgi/viewcontent.cgi?article=3060&context=pias
https://pubchem.ncbi.nlm.nih.gov/compound/94109
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://m.chemsrc.com/amp/cas/1152881-01-0_2568966.html
https://www.benchchem.com/product/b1409472?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1409472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 1152881-01-0_CAS号:1152881-01-0_N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
- 化源网 [m.chemsrc.com]

2. 908135-50-2_CAS号:908135-50-2_7-bromo-1-methyl-1H-indole-2-carboxylic acid chloride
- 化源网 [chemsrc.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. scholarworks.uni.edu [scholarworks.uni.edu]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
Allyl-N-(2-hydroxyethyl)benzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1409472/docs#technical-guide-spectroscopic-
characterization-of-n-allyl-n-2-hydroxyethyl-benzamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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